molecular formula C13H12N2O3S B1373552 N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide CAS No. 1242148-31-7

N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide

Cat. No.: B1373552
CAS No.: 1242148-31-7
M. Wt: 276.31 g/mol
InChI Key: VIIIGDIYUQQOBE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide is a sulfur-containing formamide derivative characterized by a naphthalene ring substituted with a nitro group at the 4-position and a sulfanyl (-S-) linker to an N,N-dimethylformamide moiety.

Properties

IUPAC Name

S-(4-nitronaphthalen-1-yl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-14(2)13(16)19-12-8-7-11(15(17)18)9-5-3-4-6-10(9)12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIIGDIYUQQOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide typically involves the reaction of 4-nitronaphthalene-1-thiol with N,N-dimethylformamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

N,N-Dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide serves as a versatile reagent in organic synthesis. It is particularly valuable for:

  • Thioamidation Reactions : The compound can facilitate the formation of thioamides from carboxylic acids or aldehydes in the presence of sulfur sources. This reaction is essential for synthesizing biologically active compounds .
  • Amination Processes : It can be employed in the amination of various substrates, enhancing the formation of nitrogen-containing compounds crucial for pharmaceutical development .

Table 1: Summary of Organic Reactions Involving this compound

Reaction TypeSubstrates InvolvedProducts GeneratedConditions Required
ThioamidationCarboxylic acids, aldehydesThioamidesHeat, sulfur source
AminationAryl halidesAminesBase, palladium catalyst
CarbonylationAldehydesKetonesCatalytic conditions

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development. Its derivatives have shown potential as:

  • Anticancer Agents : Research indicates that compounds with similar structures exhibit cytotoxic activity against various cancer cell lines. The nitro group may enhance biological activity by participating in redox reactions .
  • Antimicrobial Activity : Certain analogs have demonstrated effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics .

Materials Science

In materials science, this compound is utilized for:

  • Polymerization Processes : It acts as a solvent or reactant in polymer synthesis, contributing to the development of novel materials with specific properties such as enhanced thermal stability or electrical conductivity .

Case Study: Polymer Development

A study highlighted the use of this compound in synthesizing conductive polymers. The compound facilitated the incorporation of conductive moieties into polymer chains, resulting in materials suitable for electronic applications. The resulting polymers exhibited improved conductivity compared to traditional materials .

Analytical Chemistry

The compound is also employed in analytical chemistry for:

  • Spectroscopic Studies : Its unique spectral properties allow it to be used as a standard or reference material in spectroscopic analysis .

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Naphthalene Ring

The nitro group at the 4-position distinguishes this compound from analogs with electron-donating substituents (e.g., amino or methoxy groups) or reduced ring systems (e.g., 5-oxo-5,6,7,8-tetrahydronaphthalene). Key comparisons include:

Compound Name Substituent on Naphthalene Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
N,N-Dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide 4-Nitro C₁₃H₁₂N₂O₃S 288.32 (calculated) High electrophilicity; potential redox activity
1-[(4-Aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide 4-Amino C₁₃H₁₄N₂OS 246.32 Basic amine; likely improved solubility in acidic media
N,N-Dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide 5-Oxo (tetrahydro) C₁₃H₁₅NO₂S 249.33 Reduced aromaticity; ketone may enhance hydrogen bonding
  • Solubility: The dimethylformamide moiety enhances polarity, but the nitro group’s hydrophobicity may reduce aqueous solubility relative to amino derivatives .

Biological Activity

N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide, with the chemical formula C13H12N2O3S and CAS number 64949-89-9, is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a nitronaphthalene moiety linked to a dimethylcarbamothioate structure, which is significant for its biological interactions. The presence of the nitro group enhances its electron-withdrawing capacity, potentially influencing its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antinociceptive Effects Demonstrated in pain models, suggesting potential use in pain management.
Receptor Interaction Potential agonist activity at opioid receptors, similar to other compounds in its class.
Toxicological Profile Preliminary studies indicate low toxicity; however, further investigation is needed.

Pharmacological Studies

Recent studies have highlighted the compound's potential as an analgesic. For instance, structural modifications of related compounds have shown significant anti-nociceptive effects in animal models. In a tail-flick test, compounds structurally similar to this compound exhibited effective pain relief with notable ED50 values, indicating its promise in pain therapy .

Case Study: Opioid Receptor Agonists

A study focused on novel opioid receptor agonists identified several candidates with enhanced efficacy and reduced side effects. Although this compound was not the primary focus, its structural analogs demonstrated significant binding affinity for μ-opioid receptors (MOR), which are critical in pain modulation .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The following aspects are crucial:

  • Nitro Group Positioning : The position of the nitro group on the naphthalene ring influences receptor binding affinity.
  • Dimethyl Group Effects : The dimethyl substitution on the nitrogen atom enhances lipophilicity, potentially improving blood-brain barrier penetration.
  • Sulfide Linkage : The sulfide bond may play a role in the compound's reactivity and interaction with biological macromolecules.

Toxicological Considerations

While initial findings suggest low toxicity profiles for related compounds, comprehensive toxicological assessments are necessary to ensure safety for therapeutic use. Studies from regulatory bodies indicate that further evaluation is warranted to establish a clear safety margin .

Q & A

Q. What are the established synthetic routes for N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide?

A common approach involves coupling a sulfanyl-naphthalene derivative with dimethylformamide (DMF) under nucleophilic conditions. For example, thioglycolic acid-mediated thiolation of 4-nitronaphthalene followed by reaction with dimethylformamide in methanol under reflux yields the target compound. Reaction optimization includes controlling stoichiometry (1:1.5 molar ratio of substrate to thioglycolic acid) and monitoring progress via TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the dimethylamino group (δ ~2.8–3.1 ppm for N–CH3_3) and nitro-naphthalene aromatic protons (δ ~7.5–8.5 ppm). The sulfanyl group’s deshielding effect on adjacent protons is notable .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., C–S bond ~1.78 Å) and nitro-group geometry .
  • IR Spectroscopy : Stretching vibrations for the nitro group (~1520 cm1^{-1}) and C=O (~1680 cm^{-1) confirm functional groups .

Q. What purification methods are effective for isolating this compound?

Recrystallization from methanol or ethanol is preferred due to moderate solubility in polar solvents. Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted nitro-naphthalene byproducts. Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., thermal motion vs. disorder) be resolved?

Use SHELXL’s TWIN and BASF commands to model twinning or disorder. For high thermal motion in the nitro group, apply anisotropic displacement parameters (ADPs) and validate with the R1_1 factor (<5%). Cross-validate using ORTEP-3 to visualize electron density maps and adjust occupancy ratios .

Q. What strategies address contradictions between experimental and computational spectroscopic data?

  • For NMR: Compare experimental 1^1H shifts with DFT-calculated values (e.g., Gaussian 16, B3LYP/6-311+G(d,p) basis set). Adjust for solvent effects (e.g., PCM model for DMSO) .
  • For IR: Assign vibrations using VEDA software and correlate with computed spectra. Discrepancies in nitro-group stretching may indicate conformational flexibility .

Q. How does the nitro group influence the compound’s reactivity in substitution reactions?

The electron-withdrawing nitro group activates the naphthalene ring for electrophilic substitution at the para position. For example, bromination occurs preferentially at the 2-position of the naphthalene ring. Kinetic studies (UV-Vis monitoring at 320 nm) show a reaction rate 3× faster than non-nitrated analogs .

Q. What solvent systems optimize catalytic hydrogenation of the nitro group?

Use Pd/C (5% wt) in ethanol under H2_2 (1 atm). Monitor reduction by TLC (Rf_f shift from 0.6 to 0.3 in hexane/EtOAc 3:1). Avoid DMF as a solvent due to catalyst poisoning; switch to THF for improved yields (~85%) .

Methodological Tables

Q. Table 1. Comparative Crystallographic Parameters

ParameterValue (This Compound)Typical Range for Nitroaromatics
C–S Bond Length (Å)1.781.76–1.82
O–N–O Angle (°)125.3123–128
R1_1 Factor (%)4.2<5% (High-resolution)
Reference

Q. Table 2. Solvent Effects on Reaction Yield

SolventTemperature (°C)Yield (%)Notes
Methanol6072Optimal for small-scale synthesis
DMF8068Risk of byproduct formation
THF6575Improved catalyst compatibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide
Reactant of Route 2
N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide

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